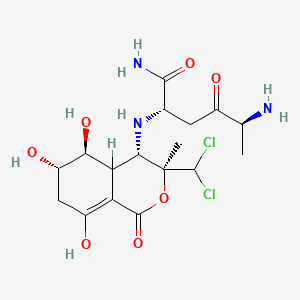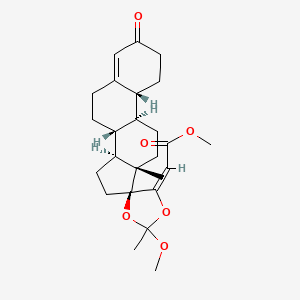
ZINC36617540
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZINC36617540 is a novel Nef Protein Inhibitor; Anti-HIV.
Wissenschaftliche Forschungsanwendungen
Chemistry and Biology Interface
ZINC36617540, as part of the ZINC database, serves as a vital resource for ligand discovery. It contains millions of commercially available molecules for biological applications, facilitating searches by various parameters and allowing for custom subset creation for docking and purchase (Irwin et al., 2012).
Biodegradable Metals in Biomedicine
Zinc, a promising biodegradable metal, addresses core engineering challenges in biomedical implant applications. It's researched for its mechanical properties, biodegradability, and biocompatibility, influencing future studies in biodegradable zinc (Venezuela & Dargusch, 2019).
Nanotechnology and Material Science
ZnO tetrapod materials are significant for their multi-functionality in various fields like physics, chemistry, and biomedical engineering. The tetrapod-shaped ZnO (T-ZnO) demonstrates remarkable properties and applications in nanoelectronics, sensing devices, and biomedical engineering (Mishra & Adelung, 2017).
Biomedical Applications
Zinc oxide nanoparticles (ZnO NPs) are increasingly used in biomedical fields for their biocompatibility, low toxicity, and potential in anticancer and antibacterial fields. Their properties make them suitable for applications like bioimaging and antidiabetic treatment (Jiang, Pi, & Cai, 2018).
Bioabsorbable Stents
Zinc's physiological relevance and behavior promote healthy vessels, making it an excellent material for bioabsorbable cardiac stents. It combines beneficial properties of iron and magnesium in stent materials (Bowen, Drelich, & Goldman, 2013).
Environmental and Life Sciences
Zinc isotopes have been used in environmental studies, indicating significant fractionation in various biological and chemical processes. They serve as valuable biogeochemical tracers, with applications in elucidating sources of atmospheric particles and contamination (Cloquet, Carignan, Lehmann, & Vanhaecke, 2008).
Semiconducting and Piezoelectric Applications
Zinc oxide's semiconducting and piezoelectric properties make it a key material in electronics and photonics. Its use in devices like transistors, photodetectors, LEDs, and laser diodes is significant (Wang et al., 2004).
Nanotechnology Growth Methods
Research on ZnO nanostructures has inspired new applications in various nanotechnology fields. Understanding growth methods, such as vapor–liquid–solid and hydrothermal-based chemical approach, is crucial for synthesizing high-quality ZnO nanostructures (Gómez & Tigli, 2013).
Astronomy and Astrophysics
Zinc's role in astronomy and astrophysics, particularly in stellar atmosphere dynamics and cosmology, is underscored by studies focusing on zinc lines of astrophysical interest. Improved measurements have enhanced our understanding of these lines and their implications (Gullberg & Litzén, 2000).
Tissue Engineering
ZnO nanostructures have been extensively applied in tissue engineering. Their ability to promote cell growth and differentiation, along with antibacterial properties, make them valuable in various biomedical contexts like osteogenesis and angiogenesis (Laurenti & Cauda, 2017).
Eigenschaften
CAS-Nummer |
1174905-91-9 |
|---|---|
Produktname |
ZINC36617540 |
Molekularformel |
C21H17N5O |
Molekulargewicht |
355.401 |
IUPAC-Name |
2-Methyl-3-[(E)-(N-phenylanilino)diazenyl]quinazolin-4-one |
InChI |
InChI=1S/C21H17N5O/c1-16-22-20-15-9-8-14-19(20)21(27)25(16)23-24-26(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3/b24-23+ |
InChI-Schlüssel |
TVHWTBCSWIJFSJ-WCWDXBQESA-N |
SMILES |
O=C1N(/N=N/N(C2=CC=CC=C2)C3=CC=CC=C3)C(C)=NC4=C1C=CC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ZINC36617540 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)
![2-(5,6-Difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoic acid](/img/structure/B611880.png)


![4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B611886.png)